Product packaging for [(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate(Cat. No.:CAS No. 32832-01-2)

[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate

Cat. No.: B1581861
CAS No.: 32832-01-2
M. Wt: 559.6 g/mol
InChI Key: NZZFKZMKJPWVDL-DZJKLWECSA-N
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Description

Contextualization within Cholesteryl Ester Chemistry and Liquid Crystal Science

Cholesteryl dichlorobenzoate is a member of the cholesteryl ester family, a class of compounds synthesized from cholesterol and a carboxylic acid. Cholesteryl esters are significant in the field of liquid crystal science due to their ability to form a unique state of matter known as the cholesteric (or chiral nematic) liquid crystal phase. nih.govresearchgate.net This phase is characterized by a helical arrangement of molecules, where the orientation of molecules twists progressively along a central axis. researchgate.netnih.gov

This helical structure endows cholesteric liquid crystals with distinctive optical properties, most notably selective light reflection. unsw.edu.au The pitch of the helix—the distance over which the molecules complete a full 360° twist—determines the wavelength (and thus the color) of the reflected light. wordpress.com Because this pitch is sensitive to temperature, many cholesteric liquid crystals exhibit thermochromism, changing color in response to thermal fluctuations. wordpress.comgoogle.com Cholesteryl dichlorobenzoate, through the addition of a dichlorobenzoic acid moiety to the cholesterol backbone, contributes specific physical properties like melting point and molecular packing, making it a useful component for tuning the characteristics of liquid crystal systems. ontosight.aichemicalbook.com

Historical Trajectories of Cholesteric Liquid Crystal Research and the Emergence of Cholesteryl Dichlorobenzoate

The study of liquid crystals began in 1888 with the work of Austrian botanist and chemist Friedrich Reinitzer. While studying a cholesteryl ester, cholesteryl benzoate (B1203000), he observed that it had two distinct melting points—a phenomenon that marked the discovery of the first liquid crystal. wisc.edu This initial finding paved the way for the classification and understanding of different liquid crystal phases, including the "cholesteric" phase, named after its discovery in a cholesterol derivative.

Following the total synthesis of cholesterol in the early 1950s by research groups led by Robert Robinson and Robert B. Woodward, the availability and study of cholesterol derivatives expanded significantly. wikipedia.org In the subsequent decades, research into liquid crystals for applications like displays and sensors intensified. Cholesteryl 2,4-dichlorobenzoate (B1228512) emerged during this period as one of many derivatives synthesized to explore and manipulate liquid crystalline properties. A German patent filed in 1970 documents Cholesteryl 2,4-dichlorobenzoate and its distinct melting behavior, indicating its use in research aimed at creating stable liquid crystal substances. google.com Structural studies have since revealed that the compound can crystallize into at least two different polymorphic forms, which influences its molecular packing and thermal behavior. chemicalbook.comkoreascience.krkoreascience.kr

Overview of Current Scholarly Investigations and Future Research Trajectories for Cholesteryl Dichlorobenzoate

Beyond thermochromic materials, some investigations have explored the potential of cholesteryl esters in biomedical contexts. ontosight.ai Because cholesterol is a fundamental component of cell membranes, materials incorporating cholesteryl moieties are of interest for creating biocompatible surfaces and systems. mdpi.com Cholesteryl ester liquid crystals have been noted for their potential to support cell adhesion and have been incorporated into bioinks for tissue engineering research. mdpi.com

Future research trajectories for Cholesteryl dichlorobenzoate are tied to the broader advancements in smart materials. unsw.edu.auacs.org These include the development of more sophisticated sensors, tunable optical filters, and "smart windows" that can modulate light and heat transmission. unsw.edu.auresearchgate.net As the demand for responsive and adaptive materials grows, the ability of compounds like Cholesteryl dichlorobenzoate to modify the properties of cholesteric liquid crystal systems will likely ensure its continued relevance in advanced materials research. rsc.orgmdpi.com

Data Tables

Table 1: Chemical and Physical Properties of Cholesteryl 2,4-Dichlorobenzoate

This table summarizes key identifiers and properties of the compound. Data is compiled from various chemical databases and research articles.

PropertyValueSource(s)
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate nih.gov
CAS Number 32832-01-2 nih.gov
Molecular Formula C₃₄H₄₈Cl₂O₂ nih.gov
Molecular Weight 559.65 g/mol biosynth.com
Crystal System Orthorhombic (two polymorphic forms identified) chemicalbook.com
Melting Point 128.5 °C - 129.5 °C (transition to cholesteric phase) google.com
Isotropic Point 132.5 °C (transition from cholesteric to isotropic liquid) chemicalbook.com

Table 2: Example of a Ternary Thermochromic Liquid Crystal Mixture

This table details a sample formulation from a study investigating the thermochromic behavior of cholesteric mixtures. Such mixtures are designed to exhibit color changes over a specific temperature range.

ComponentChemical NameRole in Mixture
COC Cholesteryl Oleyl CarbonateBase component, affects mesophase transition temperature
CN Cholesteryl Nonanoate (B1231133)Base component, affects mesophase transition temperature
CD Cholesteryl 2,4-DichlorobenzoateThird component, modifies the thermochromic behavior

Source: Adapted from combinatorial studies on thermochromic liquid crystal mixtures. wordpress.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H48Cl2O2 B1581861 [(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate CAS No. 32832-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32832-01-2

Molecular Formula

C34H48Cl2O2

Molecular Weight

559.6 g/mol

IUPAC Name

[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)28-13-14-29-26-11-9-23-19-25(38-32(37)27-12-10-24(35)20-31(27)36)15-17-33(23,4)30(26)16-18-34(28,29)5/h9-10,12,20-22,25-26,28-30H,6-8,11,13-19H2,1-5H3/t22?,25-,26?,28+,29-,30-,33-,34+/m0/s1

InChI Key

NZZFKZMKJPWVDL-DZJKLWECSA-N

Isomeric SMILES

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C

Other CAS No.

32832-01-2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Cholesteryl Dichlorobenzoate

Esterification Pathways for Cholesteryl Dichlorobenzoate Synthesis

The formation of cholesteryl dichlorobenzoate is achieved through the chemical bonding of cholesterol, a sterol, with a dichlorobenzoic acid moiety. This process, known as esterification, is the primary route for its synthesis.

Esterification of Cholesterol with Dichlorobenzoic Acid Derivatives

The synthesis of cholesteryl dichlorobenzoate involves the reaction of cholesterol with a derivative of dichlorobenzoic acid. ontosight.ai Common starting materials include 2,3-dichlorobenzoic acid or 2,4-dichlorobenzoic acid. ontosight.ai The reaction can proceed via several pathways, primarily differing in the reactivity of the dichlorobenzoic acid derivative used.

One direct method is the esterification of cholesterol with dichlorobenzoic acid. This reaction typically requires a catalyst to proceed efficiently. A more common and often higher-yielding approach involves converting the dichlorobenzoic acid into a more reactive derivative, such as an aroyl chloride (e.g., 2,4-dichlorobenzoyl chloride). This acid chloride is then reacted with cholesterol. scirp.org This pathway is analogous to the synthesis of other cholesteryl esters, where cholesterol is treated with the corresponding acyl chloride. nih.gov A novel method utilizing a palladium catalyst (PdCl2(dtbpf) complex) has also been developed for the cross-coupling of cholesterol and aroyl chlorides, demonstrating high yields under microwave irradiation. scirp.org

Optimization of Reaction Conditions for Enhanced Purity and Yield

To maximize the yield and ensure the high purity of the final product, optimization of the reaction conditions is critical. When using an aroyl chloride, the reaction is often performed in the presence of a base to act as a scavenger for the hydrochloric acid byproduct that is formed.

Following the chemical reaction, purification steps are essential. Standard procedures include filtration to remove insoluble impurities and recrystallization to isolate the pure cholesteryl dichlorobenzoate from any remaining starting materials or byproducts. nih.gov The choice of solvent for recrystallization is crucial for obtaining a high-purity crystalline product. The progress and purity of the synthesis can be monitored and confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netorientjchem.org

Component Role in Synthesis Rationale/Example
Cholesterol Primary Alcohol ReactantThe sterol backbone provides the molecular framework necessary for liquid crystal properties.
Dichlorobenzoic Acid Acid ReactantProvides the dichlorobenzoate moiety; requires activation or catalysis for esterification.
Dichlorobenzoyl Chloride Acylating AgentA highly reactive derivative of dichlorobenzoic acid, readily reacts with cholesterol to form the ester bond. scirp.org
Thionyl Chloride Activating ReagentUsed to convert less reactive carboxylic acids into more reactive acid chlorides.
Palladium Catalyst Cross-Coupling CatalystFacilitates the formation of the ester bond between cholesterol and aroyl chlorides under specific conditions. scirp.org
Solvent (e.g., 1,4-Dioxane) Reaction MediumDissolves reactants to allow the chemical reaction to occur in the liquid phase. scirp.orgresearchgate.net
Base (e.g., Sodium tert-butoxide) Acid ScavengerNeutralizes HCl produced during reactions with aroyl chlorides, driving the reaction to completion. scirp.org

Synthesis of Structurally Modified Cholesteryl Dichlorobenzoate Analogs

The modification of the cholesteryl dichlorobenzoate structure is a key strategy for fine-tuning its material properties. These modifications are not typically of the compound itself, but rather involve its use as a component in complex mixtures to create materials with specific, targeted characteristics.

Design Principles for Structural Diversification

The primary goal for creating analogs or formulations containing cholesteryl dichlorobenzoate is to modulate the material's mesophase characteristics. tandfonline.com Cholesteryl esters are well-known for forming chiral nematic (cholesteric) liquid crystal phases. mdpi.comgreyhoundchrom.com These phases have a helical structure that selectively reflects light of specific wavelengths, resulting in iridescent color. mdpi.com The temperature range and color-play of this thermochromic behavior are highly dependent on the molecular composition of the liquid crystal. tandfonline.com

The design principle involves creating mixtures of different cholesteryl esters. By combining cholesteryl dichlorobenzoate with other cholesteryl derivatives (like cholesteryl oleate, cholesteryl benzoate (B1203000), or cholesteryl propionate), the collective interactions between the different molecules can be adjusted. This allows for precise control over the stability and properties of the resulting liquid crystal phase, enabling the formulation of materials that exhibit specific colors at desired temperatures.

Targeted Synthesis for Modulating Mesophase Characteristics

The "targeted synthesis" in this context refers to the formulation of multicomponent liquid crystal mixtures to achieve specific thermochromic properties. Cholesteryl 2,4-dichlorobenzoate (B1228512) is a valuable component in creating these mixtures. greyhoundchrom.com Researchers have formulated binary and ternary mixtures containing cholesteryl dichlorobenzoate to systematically study and control the temperature-dependent optical properties. chymist.com

For instance, ternary mixtures of cholesteryl benzoate, cholesteryl pelargonate, and cholesteryl oleyl carbonate have been formulated to create liquid crystals with a broad range of mesophase transition temperatures. The addition of components like cholesteryl 2,4-dichlorobenzoate allows for further tuning of these properties. The ability to depress or shift the mesophase transition temperatures by combining different mesomorphic compounds is a key strategy in designing functional liquid crystal materials for applications such as thermometers and optical devices. ontosight.ai

Mixture Component 1 Mixture Component 2 Mixture Component 3 Purpose of Formulation
Cholesteryl Oleyl CarbonateCholesteryl PelargonateCholesteryl BenzoateTo create a base ternary mixture with tunable thermochromic properties. chymist.com
Cholesteryl Oleyl CarbonateCholesteryl PelargonateCholesteryl ChlorideTo formulate pressure-sensitive liquid crystal mixtures. chymist.com
Cholesteryl Oleyl CarbonateCholesteryl Nonanoate (B1231133)Cholesteryl 2,4-DichlorobenzoateTo expediently examine the thermochromic behavior for a large range of liquid crystal formulations.
Cholesteryl OleateCholesteryl NonanoateCholesteryl PropionateTo create varied formulations for studying temperature-dependent optical properties.

Advanced Spectroscopic Characterization and Thermal Analysis of Cholesteryl Dichlorobenzoate

High-Resolution Spectroscopic Probing

High-resolution spectroscopy provides unparalleled insight into the molecular structure, bonding, and electronic properties of cholesteryl dichlorobenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure and conformational dynamics of cholesteryl dichlorobenzoate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Advanced NMR methods are crucial for the complete structural assignment of complex molecules like cholesteryl esters. nih.gov One-dimensional (1D) ¹H NMR spectra reveal key information through chemical shifts and spin-spin coupling. For the cholesteryl moiety, characteristic proton signals are expected in the aliphatic region (0.6–2.4 ppm). nih.gov Unique resonances, such as the olefinic proton of the cholesterol core and the proton adjacent to the ester oxygen, provide distinct markers for identification. nih.gov Furthermore, two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), correlate protons with their directly attached carbon atoms, confirming assignments and resolving signal overlap, which is common in the complex steroid backbone. nih.gov

Conformational analysis, which examines the three-dimensional arrangement of the molecule, can be performed using advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY). arxiv.org These experiments detect through-space interactions between protons, providing distance constraints that help to define the molecule's preferred shape in solution. iucr.org Such analyses are critical for understanding how the rigid dichlorobenzoyl group orients itself relative to the bulky steroid nucleus, which in turn influences its liquid crystalline properties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Cholesteryl Dichlorobenzoate (Note: These are predicted values based on the analysis of cholesterol and related benzoate (B1203000) derivatives. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cholesterol C18-H₃~0.70~12
Cholesterol C3-H (Ester Linkage)~4.8 - 5.0~75
Cholesterol C6-H (Olefinic)~5.4~123
Dichlorobenzoyl Aromatic Protons~7.5 - 8.0~128 - 135
Ester Carbonyl (C=O)Not Applicable~165

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its chemical bonds. uni-siegen.de The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For cholesteryl dichlorobenzoate, the IR spectrum is a composite of the vibrations from the cholesterol framework and the dichlorobenzoate group.

The analysis involves assigning observed absorption bands to specific molecular vibrations, such as stretching and bending. uwimona.edu.jm The cholesterol backbone exhibits characteristic C-H stretching vibrations from its many CH₂, and CH₃ groups in the 2800-3000 cm⁻¹ region, and a C=C double bond stretch around 1674 cm⁻¹. researchgate.net

The dichlorobenzoate moiety introduces several distinct and strong absorption bands. The most prominent is the C=O (carbonyl) stretching vibration of the ester group, typically found in the 1720-1740 cm⁻¹ region. Additionally, vibrations corresponding to the aromatic ring (C=C stretches around 1600 cm⁻¹ and 1475 cm⁻¹) and the C-Cl bonds (typically below 800 cm⁻¹) are expected. These specific frequencies confirm the presence of all key functional groups and can provide information on intermolecular interactions.

Table 2: Key Infrared Vibrational Mode Assignments for Cholesteryl Dichlorobenzoate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2800-3000C-H StretchAliphatic CH₂, CH₃
~1730C=O StretchEster Carbonyl
~1674C=C StretchAlkene (Cholesterol Ring)
~1600, ~1475C=C StretchAromatic Ring
~1465, ~1380C-H BendCH₂, CH₃
~1270C-O StretchEster
< 800C-Cl StretchAryl Halide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Response and Thermochromic Behavior Validation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to electronic transitions within the molecule. For cholesteryl dichlorobenzoate, this technique is particularly valuable for validating its thermochromic properties, especially when it is a component of cholesteric liquid crystal mixtures. acs.orgnih.gov

Cholesteric liquid crystals can selectively reflect light of a specific wavelength due to their helical superstructure. researchgate.net The pitch of this helix is temperature-dependent, meaning the color of the reflected light changes with temperature—a phenomenon known as thermochromism. wordpress.com UV-Vis spectroscopy can quantify this color change by measuring the wavelength of maximum reflection at different temperatures. nih.govresearchgate.net

In studies of ternary mixtures containing cholesteryl 2,4-dichlorobenzoate (B1228512), UV-Vis spectroscopy has been used to confirm the thermochromic behavior observed through other methods. acs.orgwordpress.com As the temperature of the liquid crystal formulation is altered, the peak in the UV-Vis reflectance spectrum shifts, providing precise data on the color-temperature response curve. This validation is crucial for the development of these materials for applications such as temperature sensors and displays. wordpress.comresearchgate.net The color change is reversible, and the system becomes colorless (isotropic) at higher temperatures when the helical structure is lost. wordpress.com

Calorimetric and Thermogravimetric Investigations of Phase Behavior

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of liquid crystalline materials like cholesteryl dichlorobenzoate. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on how the material behaves in response to changes in temperature.

Differential Scanning Calorimetry (DSC) for Mesophase Transition Temperature and Enthalpy Determination

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the phase transitions of liquid crystals. acs.org The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov When the sample undergoes a phase transition, such as melting from a solid to a liquid crystal or transitioning between different liquid crystal phases (mesophases), heat is absorbed or released, appearing as a peak or a shift in the DSC thermogram. tainstruments.com

For cholesteryl dichlorobenzoate, DSC can precisely determine the temperatures and enthalpy changes (ΔH) associated with its transitions. The thermochromic behavior of cholesteric liquid crystals is directly related to the smectic A to twisted nematic (cholesteric) phase transition. acs.org DSC measurements can identify the temperature of this mesophase transition, which is fundamental to the material's optical properties. acs.org In mixtures, the presence and concentration of cholesteryl dichlorobenzoate can shift these transition temperatures, allowing for the tuning of the thermochromic range. acs.org

Table 3: Illustrative DSC Data for a Cholesteric Liquid Crystal (Note: This table represents typical data obtained from a DSC experiment and is for illustrative purposes.)

Transition EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Crystal → Cholesteric142.5145.045.2
Cholesteric → Isotropic Liquid175.8178.51.5

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org It is used to determine the thermal stability and decomposition profile of a material. openaccessjournals.com The sample is placed on a high-precision balance within a furnace, and its mass is continuously recorded as the temperature is increased at a constant rate. etamu.edu

A TGA thermogram of cholesteryl dichlorobenzoate would show a stable mass over a certain temperature range, indicating that the compound is thermally stable. wikipedia.org At a specific temperature, known as the onset of decomposition, the mass will begin to decrease as the molecule breaks down into volatile components. The TGA curve provides critical information about the upper temperature limit for the material's use and can reveal if decomposition occurs in single or multiple steps. eltra.com This data is vital for applications where the material might be exposed to elevated temperatures.

Table 4: Illustrative TGA Data for a Cholesteryl Ester (Note: This table represents typical data obtained from a TGA experiment and is for illustrative purposes.)

MeasurementValue
Onset of Decomposition320 °C
Temperature at 5% Mass Loss335 °C
Temperature at 50% Mass Loss380 °C
Residual Mass at 600 °C2.1%

Crystallographic and Morphological Analysis

The arrangement of molecules in the solid and liquid crystalline states dictates the macroscopic properties of cholesteryl dichlorobenzoate. Understanding this architecture at various scales, from the atomic precision of a single crystal to the surface topography of a thin film, requires a suite of analytical techniques. X-ray diffraction provides fundamental insights into the packing of molecules, while microscopy techniques like polarized optical and atomic force microscopy reveal the larger-scale textures and surface features that are critical for applications in optics and materials science.

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. ucmerced.edu By directing X-rays at a sample and measuring the scattering pattern, one can deduce the arrangement of atoms, identify crystalline phases, and determine structural properties like unit cell dimensions. measurlabs.comfilab.fr This method is applicable to both single crystals, which provide precise structural details, and polycrystalline powders, which are useful for phase identification in bulk samples. measurlabs.comgfz.de

In the case of cholesteryl 2,4-dichlorobenzoate, single-crystal XRD studies have revealed the existence of at least two polymorphic forms, which are different crystal structures of the same compound. chemicalbook.com Both identified polymorphs (designated 1a and 1b) crystallize in the orthorhombic system with the space group P212121. chemicalbook.com Polymorph 1a is obtained from a dichloromethane (B109758) solution, while 1b is crystallized from hexane. chemicalbook.com

Although the bond distances and angles within the molecules are consistent with other cholesterol derivatives, there are significant conformational differences between the two polymorphs, particularly in the twist of the ester chain. chemicalbook.com This difference in molecular shape leads to distinct packing arrangements in the crystal lattice. chemicalbook.com The structure of polymorph 1a is characterized by a layered arrangement where the rigid cholesteryl groups are tightly packed in the center of the layers, while the dichlorobenzoate and the flexible isoprenoid tails form the interface between layers. chemicalbook.com These layers adopt a herringbone pattern. chemicalbook.com This layered packing is consistent with the observation of a cholesteric liquid crystal phase upon heating. chemicalbook.com

Powder XRD (PXRD) is employed to analyze the phase composition of bulk powder samples and can be used to study phase transitions as a function of temperature. gfz.deresearchgate.net For cholesteryl dichlorobenzoate, PXRD can be used to identify the crystalline phase(es) present in a bulk sample and to characterize the structural changes that occur during the transition from the solid-state to the mesophase and finally to the isotropic liquid.

Interactive Table: Crystallographic Data for Cholesteryl 2,4-Dichlorobenzoate Polymorphs

ParameterPolymorph 1aPolymorph 1b
Crystal System OrthorhombicOrthorhombic
Space Group P212121P212121
Solvent of Crystallization DichloromethaneHexane
Molecular Packing Layered, herringbone arrangementDifferent molecular packing due to conformational isomerism
Key Feature Strong cholesteryl-cholesteryl interactions within layers. chemicalbook.comConformational differences in the ester chain. chemicalbook.com

Polarized optical microscopy (POM) is an essential technique for the identification and characterization of liquid crystal mesophases. upc.edumdpi.com Because liquid crystals are optically anisotropic, they interact with polarized light to produce characteristic patterns known as textures. upc.edu These textures are like fingerprints for different mesophases (e.g., nematic, smectic, cholesteric) and can be observed as the material is heated and cooled on a specialized microscope stage. upc.eduacs.org

For cholesteryl dichlorobenzoate, which is known to form a cholesteric phase, POM is invaluable. chemicalbook.com Upon melting, the crystalline solid transitions into a liquid crystalline state before becoming a clear isotropic liquid at a higher temperature. chemicalbook.com When observing a thin film of cholesteryl dichlorobenzoate between two crossed polarizers, the appearance of a unique texture upon heating would confirm the transition to the cholesteric mesophase. Cholesteric phases typically exhibit a "focal conic" or "planar" texture. The latter can show iridescent colors due to the selective reflection of light by the helical structure of the molecules, a hallmark of this phase. researchgate.net

In mixtures, such as those containing cholesteryl oleyl carbonate, cholesteryl nonanoate (B1231133), and cholesteryl 2,4-dichlorobenzoate, POM can be used to observe the thermochromic behavior, where the color of the material changes with temperature. researchgate.networdpress.com This allows for the rapid assessment of the phase transition temperatures and the color play of various formulations. acs.orgwordpress.com By analyzing the textures and their temperature-dependent changes, researchers can construct phase diagrams and characterize the influence of each component on the properties of the mixture. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface at the nanoscale. infn.itnih.gov It works by scanning a sharp tip over the surface and monitoring the forces between the tip and the sample, allowing for the characterization of surface topography, roughness, and other properties like mechanical and electrical characteristics. nih.govresearchgate.net AFM is particularly useful for studying the surface morphology of thin films, which is critical for their application in electronic and optical devices. researchgate.netwright.edu

In the context of cholesteryl dichlorobenzoate, AFM can be used to investigate the surface structure of thin films prepared, for example, by solvent casting or spin coating. The resulting images would reveal details about the film's uniformity, the presence of domains, grain boundaries, or defects. researchgate.net For a liquid crystal material, AFM can be used to study the surface ordering and the influence of the substrate on the alignment of the molecules. nycu.edu.tw

When cholesteryl dichlorobenzoate is part of a composite material, AFM can map the distribution of the different components and characterize the morphology of the interfaces. infn.it For instance, if used in a polymer-dispersed liquid crystal (PDLC) film, AFM could visualize the size and shape of the liquid crystal droplets within the polymer matrix. The surface roughness and feature sizes can be quantified from AFM data, providing critical information for optimizing film preparation methods for specific applications. nycu.edu.tw

Cholesteryl Dichlorobenzoate in Cholesteric Liquid Crystal Formulations: Principles and Performance

Fundamental Mesophase Principles Governed by Cholesteryl Dichlorobenzoate

Cholesteryl esters, including Cholesteryl Dichlorobenzoate, are foundational materials in the field of thermochromic liquid crystals due to their ability to form the cholesteric, or chiral nematic, liquid crystal phase. mdpi.comnsf.govnih.gov This phase is distinguished by a unique molecular arrangement that gives rise to its remarkable temperature-sensitive optical properties.

Elucidation of Chiral Induction and Helical Superstructure Formation

The defining characteristic of a cholesteric liquid crystal is its macroscopic helical superstructure. wikipedia.org This structure arises from the intrinsic chirality (handedness) of the constituent molecules, such as Cholesteryl Dichlorobenzoate. ontosight.airsc.org In the cholesteric phase, the elongated, rod-like molecules align themselves in a parallel direction within discrete layers. However, the chirality of the molecules induces a progressive twist in the average direction of molecular alignment (the director) from one layer to the next. iaea.org

This continuous rotation of the director forms a helical arrangement through the bulk of the material. researchgate.networdpress.com The distance required for the director to complete a full 360° rotation is defined as the helical pitch (P). google.comresearchgate.net The formation of this self-organized helical superstructure is a direct consequence of the molecular chirality being transferred to the macroscopic liquid crystal assembly. rsc.org It is this periodic helical structure that is responsible for the selective reflection of light. researchgate.net

Temperature-Dependent Pitch Length Modulation and Optical Properties

The helical pitch of a cholesteric liquid crystal is highly sensitive to temperature, which in turn modulates its optical properties. mdpi.comresearchgate.net This phenomenon is particularly pronounced in the vicinity of a phase transition, typically the cholesteric to smectic A transition. wordpress.comresearchgate.net As the temperature of a formulation containing Cholesteryl Dichlorobenzoate decreases, an untwisting of the helical structure occurs, leading to an increase in the pitch length. mdpi.comresearchgate.net Conversely, an increase in temperature causes the helix to twist more tightly, shortening the pitch.

This change in pitch directly affects the color of the liquid crystal based on the Bragg reflection mechanism, where the wavelength of selectively reflected light (λ) is proportional to the pitch length (λ = nP, where n is the average refractive index). wordpress.com Consequently, as the material cools, the longer pitch reflects longer wavelengths, causing the observed color to shift from the blue end of the spectrum through to the red. wordpress.comresearchgate.net As the temperature rises, the shorter pitch reflects shorter wavelengths, and the color shifts from red to blue, eventually passing out of the visible spectrum as the material transitions to a clear isotropic liquid at higher temperatures. researchgate.netresearchgate.net

Formulation Science of Binary and Ternary Cholesteric Mixtures

While single cholesteryl esters exhibit thermochromic behavior, their useful temperature range is often limited. acs.org Therefore, mixtures of two (binary) or three (ternary) different cholesteryl esters are typically formulated to achieve specific, tunable thermochromic properties for practical applications. researchgate.nettandfonline.comresearchgate.net Cholesteryl Dichlorobenzoate is a valuable component in creating these complex formulations. wordpress.comresearcher.life

Impact of Cholesteryl Dichlorobenzoate Concentration on Phase Transition Temperatures and Optical Spectra

The concentration of each component in a cholesteric mixture significantly influences the collective properties of the system, including phase transition temperatures and the resulting optical spectrum. Research on ternary mixtures composed of Cholesteryl Oleyl Carbonate (COC), Cholesteryl Nonanoate (B1231133) (CN), and Cholesteryl 2,4-dichlorobenzoate (B1228512) (CD) demonstrates this effect clearly. wordpress.com

The addition of Cholesteryl 2,4-dichlorobenzoate to a binary COC/CN base mixture leads to two primary outcomes: a distinct shift of the entire thermochromic color-play range to lower temperatures and a broadening of the temperature bandwidth over which the colors are displayed. wordpress.com The magnitude of this effect is directly related to the concentration of the added Cholesteryl 2,4-dichlorobenzoate. wordpress.com For instance, as the weight percentage of CD increases, the "red-start" temperature—the point at which the red color first appears upon cooling—is progressively lowered. wordpress.com This demonstrates that the concentration of Cholesteryl Dichlorobenzoate is a critical variable for controlling the thermal and optical response of the formulation.

Table 1: Effect of Cholesteryl 2,4-dichlorobenzoate (CD) Concentration on the Red-Start Temperature of a Ternary Mixture This table illustrates the general trend observed when adding CD to a binary mixture of Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Nonanoate (CN). The baseline is a 50/50 wt% mixture of COC/CN.

CD Concentration (wt%)COC/CN Base (wt%)Approximate Red-Start Temperature (°C)
0%100%34.3
10%90%Lowered
20%80%Further Lowered
30%70%Significantly Lowered
Data derived from descriptions in a combinatorial study by van der Werff et al. wordpress.com

Role of Cholesteryl Dichlorobenzoate as a Key Component in Tunable Thermochromic Formulations

The ability of Cholesteryl Dichlorobenzoate to systematically alter the thermochromic response makes it a key component for creating tunable formulations. wordpress.comacs.org By carefully adjusting the concentration of Cholesteryl 2,4-dichlorobenzoate in a mixture, formulators can precisely control the temperature range and sensitivity of the color change. wordpress.comawpp.org

This "tuning" is essential for developing materials for specific applications, such as thermal mapping, where a color response is required at a well-defined temperature. researchgate.net For example, a ternary mixture was formulated with 20 wt% Cholesteryl 2,4-dichlorobenzoate specifically to create a thermochromic composite fiber. researchgate.net While studies show that other additives may produce a more dramatic shift, Cholesteryl Dichlorobenzoate provides a repeatable and predictable method for modifying the thermochromic properties of a cholesteric liquid crystal system. wordpress.com

Comprehensive Analysis of Thermochromic Behavior

The thermochromic behavior of a cholesteric liquid crystal formulation containing Cholesteryl Dichlorobenzoate is a comprehensive interplay between its composition and the fundamental physics of the chiral nematic phase. The color-change phenomenon is a pre-transitional effect tied to the liquid crystal approaching its smectic A phase at lower temperatures. wordpress.comresearchgate.net

A combinatorial study of ternary mixtures provides detailed insight into this behavior. wordpress.com By systematically varying the concentrations of Cholesteryl Oleyl Carbonate (COC), Cholesteryl Nonanoate (CN), and Cholesteryl 2,4-dichlorobenzoate (CD), a wide range of thermochromic responses can be mapped. Adding CD to various binary COC/CN compositions consistently lowers the operational temperature range and expands the bandwidth (the difference between the red-start and blue-start temperatures). wordpress.comacs.org This allows for the creation of materials with tailored thermal sensing capabilities.

Table 2: Thermochromic Behavior of Selected Ternary Mixtures Containing Cholesteryl 2,4-dichlorobenzoate (CD) Temperatures indicate the onset of the specified color upon cooling.

Composition (wt%)Red-Start Temp (°C)Green-Start Temp (°C)Blue-Start Temp (°C)Bandwidth (°C)
10% CD / 45% COC / 45% CN30.731.732.72.0
10% CD / 36% COC / 54% CN24.125.126.22.1
20% CD / 40% COC / 40% CN25.727.228.93.2
20% CD / 32% COC / 48% CN18.219.821.63.4
30% CD / 35% COC / 35% CN18.721.123.34.6
30% CD / 28% COC / 42% CN10.913.616.05.1
Data adapted from the combinatorial study of thermochromic liquid crystalline mixtures. wordpress.com

Mechanisms of Selective Light Reflection and Color Play

The vibrant color play of cholesteric liquid crystals, including those formulated with cholesteryl dichlorobenzoate, originates from their unique molecular architecture. These materials are composed of chiral, rod-like molecules that self-assemble into a helical structure. researchgate.netfrontiersin.org The distance required for the molecular directors to complete a full 360° rotation is known as the pitch (P). wordpress.com

This periodic structure selectively reflects light of a specific wavelength (λ) according to the Bragg reflection condition: λ = nP, where 'n' is the average refractive index of the material. wordpress.com Light with a wavelength that matches this condition is reflected, while all other wavelengths are transmitted. wordpress.com Consequently, when viewed against a black, non-reflective background, the material appears colored. wordpress.com

The thermochromic behavior, or color change with temperature, is a direct result of the temperature dependence of the pitch length. wordpress.comresearchgate.net As the temperature of the liquid crystal changes, the degree of twisting in the helical structure is altered. Specifically, a decrease in temperature near the smectic-A phase transition causes an untwisting of the helix, leading to an increase in the pitch length. wordpress.comresearchgate.net This change in pitch results in a shift of the reflected light from the blue end of the visible spectrum at higher temperatures to the red end at lower temperatures. wordpress.com The rate of this color change is not linear; it is more rapid at the red end of the spectrum compared to the blue end. wordpress.com

Quantitative Characterization of Thermochromic Performance: Bandwidth, Color Play Region, and Start/End Temperatures

To quantify the thermochromic performance of cholesteryl dichlorobenzoate formulations, several key parameters are defined and measured. These metrics are crucial for tailoring the material to specific applications. acs.org

Start/End Temperatures: These define the onset and cessation of the color-changing phenomenon. The "red-start" temperature is the point at which the material first reflects red light as it is heated or cooled into its cholesteric phase. acs.org Similarly, "green-start" and "blue-start" temperatures correspond to the appearance of green and blue colors, respectively. wordpress.comacs.org The "upper color play limit" or "blue-end" is the maximum temperature at which the material exhibits color before transitioning to the isotropic (clear) state. wordpress.comacs.org

Color Play Region: This is the entire temperature range over which the liquid crystal displays visible color. acs.org It is the difference between the blue-start and red-end temperatures. acs.org

Bandwidth: The bandwidth is the temperature range between the blue-start and red-start temperatures. acs.orggoogle.com For some cholesteryl-based materials, this bandwidth can range from approximately 1°C to 25°C. google.com

The addition of cholesteryl 2,4-dichlorobenzoate to binary mixtures, such as those containing cholesteryl oleyl carbonate (COC) and cholesteryl nonanoate (CN), has been shown to influence these parameters. wordpress.com For instance, adding cholesteryl 2,4-dichlorobenzoate can lower the red-start temperature and broaden the bandwidth of the mixture. wordpress.com

A specific ternary mixture composed of 40 wt% cholesteryl oleyl carbonate, 40 wt% cholesteryl nonanoate, and 20 wt% cholesteryl 2,4-dichlorobenzoate exhibits a red-start at 32°C, a green-start at 33°C, and a blue-start at 34°C, enabling temperature detection from 31°C to 37°C. google.com

Investigation of Hysteretic Effects in Thermochromic Responses

Hysteresis is a phenomenon where the thermochromic response of a liquid crystal during cooling differs from its response during heating. researchgate.netresearchgate.net This can manifest as a shift in the temperature at which specific colors appear and a decrease in the intensity of the reflected light during the cooling cycle compared to the heating cycle. researchgate.netresearchgate.net Such hysteretic behavior can introduce inaccuracies in temperature measurements, with potential biases of 20-60% of the useful calibration range. researchgate.net

The magnitude of the hysteresis effect can be influenced by the peak temperature reached during a heating and cooling cycle; higher peak temperatures can lead to a more pronounced effect. researchgate.netresearchgate.net It has been observed that if the liquid crystal is heated beyond its clearing point (the temperature at which it becomes isotropic), hysteresis is more likely to occur. frontiersin.org However, this hysteresis is often not permanent, and repeatable heating calibrations can be achieved if the material is cooled below its red-start temperature to a "reset" temperature. researchgate.netresearchgate.net While the work on combinatorial screening of cholesteryl dichlorobenzoate mixtures did not explicitly study hysteresis, it is a known factor that can affect the reliability of thermochromic liquid crystals. wordpress.comresearchgate.net

Combinatorial and High-Throughput Screening Methodologies

Developing novel liquid crystal formulations with specific thermochromic properties can be a time-consuming process. Combinatorial and high-throughput screening methods offer a rapid and efficient alternative to traditional formulation techniques. wordpress.comresearcher.life

Accelerated Evaluation of Cholesteric Liquid Crystal Formulations

A combinatorial approach has been successfully developed to rapidly assess the thermochromic behavior of a large number of binary and ternary cholesteric liquid crystal mixtures, including those containing cholesteryl 2,4-dichlorobenzoate. wordpress.comresearchgate.netresearcher.life This method involves depositing small quantities of different formulations into the wells of a specialized 96-well plate, often made of black Teflon-coated aluminum to provide a non-reflective background. wordpress.comresearchgate.netresearcher.life

The temperature of the well plate is then precisely controlled, and the color of each mixture is visually recorded at different temperatures. wordpress.comresearchgate.netresearcher.life This allows for the expedient determination of the red-start, green-start, and blue-start temperatures, as well as the upper color play limit for a wide range of compositions simultaneously. wordpress.com This technique is powerful due to its simplicity and its ability to quickly generate a comprehensive understanding of the relationship between the composition of the mixtures and their resulting thermochromic properties. wordpress.com

Validation of Combinatorial Approaches against Established Spectroscopic and Thermal Techniques

The validity and accuracy of the high-throughput combinatorial approach have been confirmed by comparing its results with data obtained from conventional analytical techniques. wordpress.comresearchgate.netresearcher.life Specifically, the thermochromic behavior of selected liquid crystal mixtures, as determined by the visual assessment of the well plate, has been validated against UV-vis spectroscopy performed on larger, gram-quantity batches of the same formulations. wordpress.comresearchgate.netresearcher.life

Integration of Cholesteryl Dichlorobenzoate Based Liquid Crystals into Advanced Materials and Systems

Cholesteric Liquid Crystal Composites and Functional Films

Cholesteric liquid crystals (CLCs), including mixtures containing Cholesteryl Dichlorobenzoate, can be incorporated into polymer matrices to form robust composites and films. These materials retain the responsive optical properties of the liquid crystal while gaining the mechanical stability and processability of the polymer, opening avenues for large-scale production and application.

Fabrication of Thermochromic Composite Fibers via Melt Extrusion Techniques

A significant advancement in functional textiles involves the creation of thermochromic composite fibers using melt extrusion. Researchers have successfully developed a continuous, three-layered composite fiber by means of a modified wire-coating melt co-extrusion process. researchgate.netandrearobinsongroup.comawpp.org These fibers are designed to encapsulate a thermochromic liquid crystalline (TLC) layer, which is responsible for the color-changing properties, between a protective outer sheath and a supportive inner core. researchgate.net

The structure and composition are meticulously engineered:

Outer Sheath: A transparent polypropylene (B1209903) layer serves as the outer sheath. Its primary functions are to trap and protect the liquid crystalline middle layer from the external environment while allowing the thermochromic display to be clearly visible. researchgate.net

Middle Layer: This layer is a thermochromic liquid crystal mixture. One such formulation is a ternary sterol-based mixture containing Cholesteryl 2,4-dichlorobenzoate (B1228512) (CD). This waxy, oily layer is responsible for the fiber's ability to change color in response to temperature variations. researchgate.net

Inner Core: A black polyether ether ketone (PEEK) monofilament acts as the inner core. This high-melting-point polymer provides mechanical support during the co-extrusion process and, crucially, offers a black background for optimal visualization of the colors produced by the liquid crystal layer. researchgate.net

The fabrication process involves feeding the molten polypropylene, the liquid crystal mixture, and the PEEK core into a co-extrusion die. As the fiber exits the die, the polypropylene sheath solidifies, trapping the still-liquid TLC layer within the fiber structure. researchgate.net The resulting fibers exhibit distinct, reversible color changes consistent with the properties of the unincorporated liquid crystal mixture and can be knitted into textiles for various applications. researchgate.netresearchgate.net

Table 1: Example Composition of a Thermochromic Liquid Crystal (TLC) Mixture for Melt Extrusion

Component Chemical Name Weight Percentage (%) Role in Mixture
COC Cholesteryl Oleyl Carbonate 20% Base liquid crystal component
CN Cholesteryl Nonanoate (B1231133) 40% Modifies the temperature range and color play
CD Cholesteryl 2,4-dichlorobenzoate 20% Tunes the cholesteric phase and thermochromic response

Data sourced from research on thermochromic composite fibers. researchgate.net

Development of Polymer-Dispersed Liquid Crystal (PDLC) Systems for Optical Applications

Polymer-dispersed liquid crystal (PDLC) systems represent another major class of materials where cholesteric liquid crystals are utilized. scispace.commateriability.com PDLCs consist of micro-droplets of a liquid crystal, such as a cholesteric mixture, dispersed within a solid polymer matrix. researchgate.net These composite films can be switched between a light-scattering (opaque) state and a transparent state by applying an electric field. materiability.com

The operating principle relies on the refractive indices of the materials.

OFF-State (No Voltage): The liquid crystal molecules within the droplets have a random orientation. Due to the optical anisotropy of the liquid crystal, there is a mismatch between the effective refractive index of the LC droplets and the refractive index of the polymer matrix. This mismatch causes significant light scattering, making the film appear translucent or milky. materiability.com

ON-State (Voltage Applied): When an electric field is applied across the film, the liquid crystal molecules align themselves with the field. In this aligned state, the ordinary refractive index of the liquid crystal matches the refractive index of the polymer. Light can then pass through the film with minimal scattering, resulting in a transparent state. materiability.com

While many PDLC systems utilize nematic liquid crystals, the incorporation of chiral molecules like Cholesteryl Dichlorobenzoate induces a cholesteric phase within the droplets. This creates opportunities for developing PDLCs that can be switched between a colored, reflective state (due to the Bragg reflection of the cholesteric structure) and a transparent or scattering state. Such systems are of interest for applications including smart windows, flexible displays, and switchable mirrors. scispace.comacs.orgmdpi.com The incorporation of distinct CLC microdroplets into a polymer matrix is a facile and scalable method for creating advanced optical films. researchgate.net

Optical and Sensing Applications

The temperature-dependent, light-reflecting properties of cholesteric liquid crystal mixtures containing Cholesteryl Dichlorobenzoate are harnessed for a variety of optical and sensing applications. These range from creating dynamic color effects to precise, non-contact temperature measurement.

Engineering of Iridescent Pigments and Optical Filters

The vibrant, iridescent colors displayed by cholesteric liquid crystals are a direct result of their unique helical molecular structure. This structure acts as a one-dimensional photonic crystal, selectively reflecting light of a specific wavelength and circular polarization according to the Bragg reflection mechanism. researchgate.net The reflected wavelength is dependent on the pitch of the helix—the distance over which the molecules complete a 360° twist.

By carefully formulating mixtures of cholesteryl esters, including Cholesteryl Dichlorobenzoate, the pitch of the helical structure can be precisely controlled. researchgate.networdpress.com This allows for the engineering of materials that reflect specific colors. These materials can be used as iridescent pigments in coatings and cosmetics. Furthermore, because the reflected color is highly dependent on temperature, these mixtures can be used to create tunable optical filters, where the wavelength of filtered light changes in response to thermal stimuli. researchgate.net

Application in Thermal Mapping and Temperature Sensing Devices

One of the most prominent applications of materials containing Cholesteryl Dichlorobenzoate is in thermal mapping and temperature sensing. andrearobinsongroup.com The compound's inclusion in cholesteric mixtures allows for the formulation of liquid crystals with a "color play" range that can be tuned to specific temperatures, including the range of the human body. researchgate.netepo.org As the temperature of the material changes, the helical pitch of the cholesteric phase adjusts, causing the wavelength of reflected light to shift through the visible spectrum, typically from red at lower temperatures to blue at higher temperatures. researchgate.netresearchgate.net

This predictable and reversible color-temperature relationship enables precise, visual temperature measurement. mdpi.comnih.gov Composite fibers and textiles created via melt extrusion are particularly promising for medical applications, such as in smart wound dressings that provide a complete thermal map across a wound bed, offering a simpler alternative to electronic monitoring systems. researchgate.net The high sensitivity of these materials means a temperature change of less than 0.5°C can be observable to the naked eye. researchgate.net

Table 2: Representative Temperature-Wavelength Relationship for a TLC Fiber

Temperature (°C) Reflected Wavelength (λmax) Observed Color
33 ~650 nm Red
35 ~550 nm Green
38 ~470 nm Blue

This table illustrates the typical shift in maximum reflected wavelength (λmax) with increasing temperature for a thermochromic fiber containing a cholesteryl ester mixture. The exact values depend on the specific formulation. researchgate.net

Computational Chemistry and Theoretical Modeling of Cholesteryl Dichlorobenzoate Systems

Quantitative Structure-Property Relationship (QSPR) Modeling for Mesophase Prediction

While these computational techniques are widely applied to characterize other cholesteryl esters and liquid crystals, specific research focusing on the dichlorobenzoate derivative has not been identified in the public domain. The lack of available data prevents the creation of a scientifically accurate article that adheres to the user's strict requirements for detailed findings on this compound.

Emerging Research Frontiers and Prospective Developments for Cholesteryl Dichlorobenzoate

Innovations in Sustainable Synthesis and Scalable Production

The future production of cholesteryl dichlorobenzoate is likely to be influenced by the growing demand for sustainable and scalable chemical manufacturing processes. Current research in the broader field of cholesterol ester synthesis points towards innovative methods that reduce environmental impact and improve efficiency.

One promising approach is the adoption of green chemistry principles, such as the use of microwave-assisted synthesis. nih.gov Microwave chemistry offers a more energy-efficient alternative to traditional heating methods, often leading to shorter reaction times and reduced use of hazardous solvents. nih.gov A novel cross-coupling process for synthesizing cholesterol esters, including those with structures analogous to cholesteryl dichlorobenzoate, has been developed utilizing microwave technology. nih.gov This method employs a palladium catalyst complex to facilitate the reaction between cholesterol and aroyl chlorides, demonstrating good to high yields. nih.gov The versatility of this cross-coupling method suggests its potential for adaptation to a wide variety of cholesterol esters, making it a strong candidate for the sustainable synthesis of cholesteryl dichlorobenzoate. nih.gov

Further research into biocatalysis, as seen in the synthesis of other complex molecules, could also pave the way for more environmentally friendly production routes. researchgate.netrsc.org Enzymes could potentially be used to catalyze the esterification of cholesterol with a dichlorobenzoic acid derivative, operating under mild conditions and with high specificity, thereby minimizing by-products and waste.

The scalability of these sustainable methods is a critical factor for industrial application. While microwave-assisted synthesis has shown promise in laboratory settings, its transition to large-scale production presents engineering challenges that need to be addressed. Similarly, the economic feasibility of biocatalytic processes on an industrial scale will depend on factors such as enzyme stability, reusability, and production costs.

Synthesis ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Cross-Coupling Energy efficiency, reduced reaction times, versatility. nih.govCatalyst optimization, solvent selection, scalability to industrial reactors.
Biocatalysis High specificity, mild reaction conditions, reduced waste. researchgate.netrsc.orgEnzyme discovery and engineering, process optimization for cost-effectiveness.

Interdisciplinary Research at the Nexus of Nanoscience, Materials Engineering, and Liquid Crystals

The liquid crystalline nature of cholesteryl dichlorobenzoate opens up a vast landscape for interdisciplinary research, particularly at the intersection of nanoscience, materials engineering, and liquid crystal science. The self-assembling helical structure of cholesteric liquid crystals provides a unique template for the creation of novel nanomaterials and advanced functional materials. wikipedia.org

In the realm of nanoscience, cholesteric liquid crystals are being explored as hosts for templating the helical arrangement of nanoparticles, such as gold nanorods. researchgate.net This templating effect can induce unique optical properties in the nanoparticle assemblies, which could be exploited in areas like plasmonics and sensing. researchgate.net The precise pitch of the cholesteric helix of cholesteryl dichlorobenzoate could be tuned to control the spatial organization of incorporated nanomaterials, leading to the development of new hybrid materials with tailored functionalities.

From a materials engineering perspective, the unique optical properties of cholesteric liquid crystals, such as selective reflection of light, are of significant interest. mdpi.com This property is the basis for applications such as color-changing films, smart textiles, and advanced coatings. wikipedia.org Research is ongoing to create cholesteric liquid crystal films with broadband reflection, which could be used in smart windows to control solar light and heat. mdpi.com By incorporating cholesteryl dichlorobenzoate into polymer-stabilized systems, it may be possible to create robust films with tunable optical properties.

The convergence of these fields is expected to yield materials with unprecedented capabilities. For instance, the integration of nanoparticles into a cholesteryl dichlorobenzoate liquid crystal matrix could lead to materials that are not only optically active but also possess enhanced mechanical or electronic properties.

Research AreaProspective ApplicationRole of Cholesteryl Dichlorobenzoate
Nanoscience Plasmonic devices, advanced sensors.Template for helical assembly of nanoparticles. researchgate.net
Materials Engineering Smart windows, reflective displays, anti-counterfeiting technologies. mdpi.comActive component in films with tunable optical properties.
Hybrid Materials Multifunctional composites with combined optical and electronic properties.Liquid crystal matrix for embedding functional nanomaterials.

Exploration of Advanced Responsiveness to External Stimuli (e.g., electrical, magnetic, light)

A key frontier in the development of advanced materials is the ability to control their properties with external stimuli. For cholesteryl dichlorobenzoate, research is anticipated to focus on harnessing its potential responsiveness to electrical, magnetic, and light stimuli, drawing inspiration from studies on related cholesterol-based and liquid crystalline systems.

The response of liquid crystals to electric fields is a well-established principle used in display technologies. For cholesteric liquid crystals, an applied electric field can alter the helical structure, thereby changing the optical properties of the material. mdpi.com While direct studies on cholesteryl dichlorobenzoate are limited, research on cholesterol-containing lipid monolayers has shown that an external electric field can induce phase separations and destabilize molecular complexes. nih.gov This suggests that the molecular organization of cholesteryl dichlorobenzoate could be manipulated with an electric field, leading to applications in tunable optical filters and sensors.

The magnetic field responsiveness of cholesterol-containing systems is also an area of emerging interest. Studies have shown that the presence of cholesterol can enhance the magnetic alignability of certain molecular assemblies. nih.gov Furthermore, magnetoliposomes, which encapsulate magnetic nanoparticles, have been shown to deform and align in the presence of a DC magnetic field. frontiersin.org By incorporating magnetic nanoparticles into a cholesteryl dichlorobenzoate matrix, it may be possible to create materials whose optical and mechanical properties can be controlled by an external magnetic field.

Light is another powerful stimulus for controlling the properties of materials. The incorporation of photoresponsive molecules, such as azobenzene, into cholesterol-based liquid crystals has been shown to enable reversible changes in the material's properties upon irradiation with light of specific wavelengths. researchgate.net This opens the door to the development of light-driven actuators, optical switches, and rewritable optical data storage media based on cholesteryl dichlorobenzoate derivatives.

StimulusPotential Response MechanismProspective Application
Electrical Field Alteration of helical pitch, induced phase changes. mdpi.comnih.govTunable optical filters, electro-optical switches, sensors.
Magnetic Field Alignment of molecular domains, deformation of composite material. nih.govfrontiersin.orgMagneto-optical devices, magnetically controlled actuators.
Light Photo-induced phase transitions, changes in helical structure. researchgate.netLight-driven actuators, optical data storage, smart coatings.

Computational Design and Predictive Modeling for Tailored Cholesteryl Dichlorobenzoate-Based Materials

The development of novel materials based on cholesteryl dichlorobenzoate can be significantly accelerated through the use of computational design and predictive modeling. These approaches allow for the in-silico exploration of structure-property relationships, enabling the rational design of materials with specific, tailored functionalities.

Machine learning is emerging as a powerful tool for predicting the properties of liquid crystal formulations. mdpi.com For instance, machine learning models have been successfully used to predict the reflected wavelength of light from cholesteric liquid crystal mixtures based on their composition. mdpi.com Such models could be trained on experimental data for cholesteryl dichlorobenzoate and its mixtures to predict their optical properties, thereby guiding the formulation of materials with desired colors and reflective characteristics.

Molecular dynamics simulations can provide detailed insights into the self-assembly and phase behavior of cholesteryl dichlorobenzoate at the molecular level. These simulations can be used to understand how changes in molecular structure, such as the position of the chloro-substituents on the benzoate (B1203000) ring, affect the stability and pitch of the cholesteric helix. This fundamental understanding is crucial for the bottom-up design of new cholesteryl dichlorobenzoate derivatives with optimized liquid crystalline properties.

Furthermore, continuum modeling techniques, such as the finite-difference time-domain (FDTD) method, can be employed to simulate the propagation of light through complex liquid crystal structures. semanticscholar.org This allows for the computational prototyping of optical devices based on cholesteryl dichlorobenzoate, enabling the optimization of device performance before fabrication.

The integration of these computational approaches into a multi-scale modeling framework will be instrumental in unlocking the full potential of cholesteryl dichlorobenzoate for advanced materials applications.

Modeling ApproachKey CapabilitiesApplication in Cholesteryl Dichlorobenzoate Research
Machine Learning Prediction of material properties from composition. mdpi.comFormulation design for specific optical characteristics.
Molecular Dynamics Simulations Understanding self-assembly and phase behavior.Rational design of new derivatives with tailored liquid crystal properties.
Continuum Modeling (e.g., FDTD) Simulation of light propagation in complex structures. semanticscholar.orgComputational prototyping and optimization of optical devices.

Q & A

Q. What are the standard synthesis routes and characterization methods for Cholesteryl Dichlorobenzoate?

Cholesteryl Dichlorobenzoate is synthesized via esterification of cholesterol with 2,4-dichlorobenzoic acid. Key characterization methods include:

  • Gas Chromatography (GC) for purity assessment (>98% purity as per industrial standards) .
  • Nuclear Magnetic Resonance (NMR) to confirm the esterification of the hydroxyl group on cholesterol and the dichlorobenzoate moiety .
  • Mass Spectrometry (MS) for molecular weight validation and structural elucidation .
  • Melting Point Analysis to verify consistency with literature values (e.g., discrepancies in reported CAS numbers: 32832-01-2 vs. 40445-72-5 may indicate isomer variations or data entry errors) .

Q. How can researchers resolve contradictions in reported CAS numbers for Cholesteryl Dichlorobenzoate?

Conflicting CAS identifiers (e.g., 32832-01-2 and 40445-72-5) may arise from isomer variations or database errors. To resolve this:

  • Cross-reference spectral data (NMR, MS) with published studies to confirm molecular identity .
  • Analyze substituent positions (e.g., 2,4-dichlorobenzoate vs. other isomers) using X-ray crystallography or computational modeling .
  • Consult authoritative databases like PubChem or Reaxys for updated entries .

Q. What experimental protocols are recommended for assessing the solubility and stability of Cholesteryl Dichlorobenzoate?

  • Solubility Testing : Use solvent systems with varying polarities (e.g., hexane, ethanol, DMSO) and quantify solubility via UV-Vis spectroscopy .
  • Stability Studies : Conduct accelerated degradation tests under controlled temperature/humidity conditions, monitored by HPLC to track decomposition products .
  • Lipid Bilayer Compatibility : Employ Langmuir-Blodgett troughs to measure integration into model membranes .

Advanced Research Questions

Q. How can computational chemistry enhance the study of Cholesteryl Dichlorobenzoate’s interactions with lipid bilayers?

  • Molecular Dynamics (MD) Simulations : Model the compound’s orientation within lipid bilayers to assess its impact on membrane fluidity and phase behavior .
  • Docking Studies : Predict binding affinities with membrane proteins (e.g., cholesterol transporters) using software like AutoDock Vina .
  • Implicit vs. Explicit Solvent Models : Compare computational results with experimental data (e.g., fluorescence anisotropy) to validate membrane interaction hypotheses .

Q. What methodologies are suitable for investigating the enzymatic metabolism of Cholesteryl Dichlorobenzoate?

  • Cytochrome P450 Assays : Use recombinant CYP enzymes (e.g., CYP125/CYP142 subfamilies) to identify metabolic byproducts via LC-MS/MS .
  • NADPH Oxidation Monitoring : Quantify enzyme activity and uncoupling effects in the presence of Cholesteryl Dichlorobenzoate .
  • Metabolite Profiling : Apply high-resolution mass spectrometry (HRMS) to detect sulfated or oxidized derivatives in vitro .

Q. How can chemical proteomics techniques be applied to study Cholesteryl Dichlorobenzoate’s biological targets?

  • Activity-Based Protein Profiling (ABPP) : Design probes with photoaffinity labels to capture interacting proteins in cellular lysates .
  • Thermal Shift Assays (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .
  • Data Integration : Combine proteomics data with lipidomics datasets to map pathways influenced by Cholesteryl Dichlorobenzoate .

Q. What strategies address discrepancies in Cholesteryl Dichlorobenzoate’s reported applications (e.g., cosmetic additive vs. drug delivery agent)?

  • Functional Group Analysis : Compare its dichlorobenzoate moiety with structurally similar esters (e.g., cholesteryl acetate) to explain divergent roles in membrane modulation vs. emulsification .
  • In Vitro/In Vivo Testing : Evaluate its dual functionality using cytotoxicity assays (for cosmetic safety) and drug encapsulation efficiency studies (for delivery applications) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate

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